5,7,4'-Trihydroxy-8-methylflavanone

Catalog No.
S1533703
CAS No.
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7,4'-Trihydroxy-8-methylflavanone

Product Name

5,7,4'-Trihydroxy-8-methylflavanone

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3

InChI Key

GMVYLXBMPRDZDR-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O

Source and Chemical Properties:

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a natural product belonging to the class of flavanones, a type of flavonoid. It has been isolated from various plants, including Qualea grandiflora [].

  • Chemical formula: C16H14O5
  • Molecular weight: 286.28 g/mol
  • CAS number: 916917-28-7

Potential Biological Activities:

  • Anti-inflammatory properties: A study investigating the anti-inflammatory effects of various extracts from Qualea grandiflora found that the extract containing 5,7,4'-trihydroxy-8-methylflavanone exhibited mild anti-inflammatory activity in vitro [].

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenine, is a flavanone compound characterized by its unique structure, which includes three hydroxyl groups located at positions 5, 7, and 4' on the flavanone backbone. Its molecular formula is C₁₆H₁₄O₅, and it has been isolated from various plant sources, including Qualea grandiflora . This compound is part of a larger class of flavonoids known for their diverse biological activities and potential health benefits.

The chemical reactivity of 5,7,4'-Trihydroxy-8-methylflavanone primarily revolves around its hydroxyl groups, which can participate in various reactions:

  • Methylation: The compound can undergo methylation to form derivatives such as 8-methoxyflavanone.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
  • Condensation Reactions: It can participate in condensation reactions with other phenolic compounds to form larger polyphenolic structures.

These reactions are significant in synthetic organic chemistry and the development of flavonoid derivatives with enhanced properties .

5,7,4'-Trihydroxy-8-methylflavanone exhibits a range of biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant, protecting cells from oxidative stress by scavenging free radicals .
  • Anti-inflammatory Effects: Studies suggest that this flavanone can reduce inflammation markers in various biological models.
  • Antimicrobial Activity: It has shown efficacy against certain bacterial strains, making it a candidate for further research in antimicrobial applications .
  • Anticancer Potential: Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction .

The synthesis of 5,7,4'-Trihydroxy-8-methylflavanone can be achieved through several methods:

  • Methylation of Naringenin: One common approach involves the methylation of naringenin using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Extraction from Natural Sources: It can also be isolated from plant materials where it naturally occurs, such as Qualea grandiflora.
  • Chemical Modifications: Synthetic routes may involve modifications of other flavanones to yield this specific compound .

5,7,4'-Trihydroxy-8-methylflavanone holds promise in various fields:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in dietary supplements.
  • Pharmaceuticals: Its potential anticancer and antimicrobial activities make it a candidate for drug development.
  • Cosmetics: The compound is being investigated for its skin-protective properties and potential use in cosmetic formulations.

Research into the interactions of 5,7,4'-Trihydroxy-8-methylflavanone with other biomolecules has revealed several interesting findings:

  • Protein Binding: Studies indicate that this flavanone can bind to specific proteins involved in inflammatory pathways, potentially modulating their activity.
  • Synergistic Effects: When combined with other antioxidants or anti-inflammatory compounds, it may enhance their efficacy through synergistic action .
  • Metabolic Pathways: Investigations into its metabolic pathways suggest that it may influence various enzymatic activities related to detoxification and metabolism.

Several compounds share structural similarities with 5,7,4'-Trihydroxy-8-methylflavanone. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
NaringeninHydroxyl groups at positions 5 and 7Lacks the methyl group at position 8
8-MethoxyflavanoneMethoxy group at position 8Contains methoxy instead of hydroxyl at position 8
QuercetinMultiple hydroxyl groups across the structureMore extensive antioxidant activity due to additional hydroxyls
HesperetinHydroxyl groups at positions 3', 5', and 7Different substitution pattern affecting activity

5,7,4'-Trihydroxy-8-methylflavanone stands out due to its specific arrangement of hydroxyl groups and the presence of a methyl group at position 8, which influences its biological activities uniquely compared to these similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

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